ISO-Fludelone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

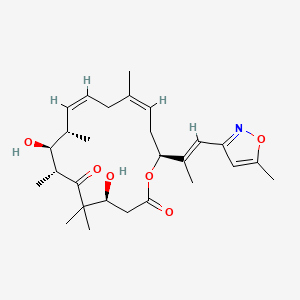

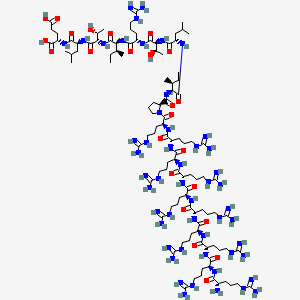

Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Quantitative Analysis in Human Plasma : ISO-Fludelone has been the subject of pharmacokinetic studies. Christner et al. (2014) developed an LC-MS/MS assay for its quantitation in human plasma. This method is crucial for determining the drug's concentration in clinical samples during trials (Christner et al., 2014).

Mechanism of Action and Properties : this compound binds to tubulin, inducing microtubule polymerization and stabilization, thus inhibiting cell division and inducing apoptosis. Its increased stability, water solubility, potency, duration of action, tumor penetration, and reduced toxicity compared to other epothilones make it significant in cancer research (Definitions, 2020).

Therapeutic Applications in Cancer : Chou et al. (2011) demonstrated the effectiveness of this compound against various human xenograft tumors in mice, showing its potential as a powerful cancer therapeutic agent. Its ability to penetrate and accumulate in tumor tissue and its efficacy in complete tumor remission make it a promising compound in cancer treatment (Chou et al., 2011).

Comparison with Other Epothilones : A study by Chou et al. (2008) compared this compound with other epothilone congeners, noting its superior properties such as biological stability, solubility in water, and potency against human cancer cell lines. This research underscores the potential of this compound as a leading candidate for cancer therapy (Chou et al., 2008).

Preclinical Antitumor Properties : Cho et al. (2005) highlighted the development of second-generation epothilone derivatives, including Fludelone, which have impressive antitumor properties. This research emphasizes the role of natural product-based research combined with chemical synthesis in drug discovery (Cho et al., 2005).

Efficacy in Xenograft Tumors : Another study by Chou et al. (2008) highlighted the efficacy of this compound against xenograft tumors, emphasizing its potent microtubule-stabilization activity and therapeutic efficacy in various tumor models (Chou et al., 2008).

Synergistic Combinations in Cancer Therapy : Zhang et al. (2016) explored the combination of Fludelone with other agents, illustrating the potential for synergistic effects in cancer therapy (Zhang et al., 2016).

Investigation in Myeloma Models : A study by Wu et al. (2005) investigated the effects of synthetic epothilone analogs like Fludelone in myeloma models, demonstrating its significant inhibition of cell proliferation and apoptosis induction in cancer cells (Wu et al., 2005).

Synthesis Techniques : Harrison et al. (2012) developed an efficient synthesis method for the C1-C9 fragment of Fludelone, contributing to the drug's development and research (Harrison et al., 2012).

Propriétés

Formule moléculaire |

C27H36F3NO6 |

|---|---|

Poids moléculaire |

527.57305 |

Nom IUPAC |

(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |

InChI |

InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |

SMILES |

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |

Apparence |

Solid powder |

Synonymes |

IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)